molecular formula C11H5F3N2 B1406075 6-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267899-71-7

6-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1406075
CAS No.: 1267899-71-7
M. Wt: 222.17 g/mol
InChI Key: CCWMKZWYKOMXLV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-2-carbonitrile is a chemical compound with the molecular formula C11H5F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethyl group attached to the quinoline ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-2-carbonitrile typically involves the introduction of a trifluoromethyl group to the quinoline ring. One common method is the reaction of 6-chloroquinoline-2-carbonitrile with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)quinoline-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infectious diseases.

    Industry: It is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinoline-2-carbonitrile
  • 6-Methylquinoline-2-carbonitrile
  • 6-Fluoroquinoline-2-carbonitrile

Uniqueness

6-(Trifluoromethyl)quinoline-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-15)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWMKZWYKOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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